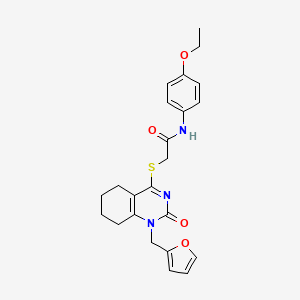

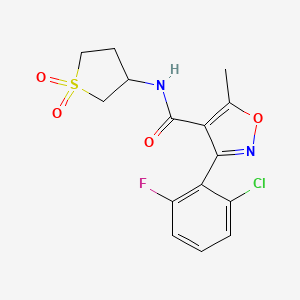

![molecular formula C17H17ClN2 B2611206 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride CAS No. 1845716-92-8](/img/structure/B2611206.png)

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride is a chemical compound with the molecular formula C17H17ClN2 . It has a molecular weight of 284.79 .

Synthesis Analysis

An efficient and practical protocol has been developed to synthesize 5,6-dihydroindolo[1,2-a]quinoxaline derivatives by CuI-catalyzed intramolecular N-arylation under microwave irradiation . This method rapidly afforded the tetracyclic products with good to excellent yields (83–97%) in short reaction times (45–60 min) .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H .Chemical Reactions Analysis

The synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives involves copper-catalyzed Ullmann-type C–N coupling . The utility of the reaction is limited by the necessary high temperatures, the requirement of stoichiometric quantities of copper catalyst and low to moderate yields . A recent breakthrough to overcome these drawbacks involves the use of appropriate ligands such as diamines and amino acids .科学的研究の応用

Synthesis and Chemical Applications

Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of dihydroindolo[1,2-a]quinoxalines, utilizing H8-BINOL-type imidodiphosphoric acid catalysts. This method also allowed for the synthesis of an HIV-1 inhibitor with good enantioselectivity and high yield (Fan et al., 2014).

Microwave-Assisted Synthesis : Another approach for synthesizing dihydroindolo[1,2-a]quinoxaline derivatives involves CuI-catalyzed intramolecular N-arylation under microwave irradiation, providing a rapid and efficient method (Zhao et al., 2013).

Reactions and Transformations

Cycloaddition Reactions : The compound has been utilized in 1,3-dipolar cycloaddition reactions to synthesize various quinoxaline derivatives, including pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxalines (Kim et al., 1990).

Polynuclear Compounds Synthesis : It has also been used in the synthesis of polynuclear heterocyclic compounds containing an indole fragment. This process involves condensation reactions leading to derivatives of indolo[1,2-a]quinoxaline (Shvedov et al., 1970).

Potential Applications in Material Science

- Formation of Metal Complexes : Studies have been conducted on dinuclear rhenium(I) carbonyl complexes, using ligands derived from quinoxaline compounds, suggesting applications in material science and catalysis (Li et al., 2011).

特性

IUPAC Name |

6,6-dimethyl-5H-indolo[1,2-a]quinoxaline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVPCWLEXTWMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC3=CC=CC=C3N2C4=CC=CC=C4N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)

![3-(6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2611125.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)

![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)

![N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2611139.png)